Cas no 944892-06-2 (2-(4-methoxy-3-nitrophenyl)acetohydrazide)

2-(4-methoxy-3-nitrophenyl)acetohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Methoxy-3-nitrophenyl)acetohydrazide
- Benzeneacetic acid, 4-methoxy-3-nitro-, hydrazide
- 2-(4-methoxy-3-nitrophenyl)acetohydrazide
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- MDL: MFCD09754969
- Inchi: 1S/C9H11N3O4/c1-16-8-3-2-6(5-9(13)11-10)4-7(8)12(14)15/h2-4H,5,10H2,1H3,(H,11,13)
- InChI Key: HQGPOGZWAYUTSH-UHFFFAOYSA-N
- SMILES: C1(CC(NN)=O)=CC=C(OC)C([N+]([O-])=O)=C1
2-(4-methoxy-3-nitrophenyl)acetohydrazide Security Information
- Storage Condition:Sealed in dry,2-8°C
2-(4-methoxy-3-nitrophenyl)acetohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB269399-1 g |
2-(4-Methoxy-3-nitrophenyl)acetohydrazide, 95%; . |
944892-06-2 | 95% | 1g |
€315.00 | 2023-04-26 | |
Key Organics Ltd | CD-0739-50G |
2-(4-methoxy-3-nitrophenyl)acetohydrazide |
944892-06-2 | >95% | 50g |
£3713.00 | 2025-02-09 | |
Key Organics Ltd | CD-0739-5G |
2-(4-methoxy-3-nitrophenyl)acetohydrazide |
944892-06-2 | >95% | 5g |
£495.00 | 2025-02-09 | |
Key Organics Ltd | CD-0739-1G |
2-(4-methoxy-3-nitrophenyl)acetohydrazide |
944892-06-2 | >95% | 1g |
£165.00 | 2025-02-09 | |
abcr | AB269399-10g |
2-(4-Methoxy-3-nitrophenyl)acetohydrazide, 95%; . |
944892-06-2 | 95% | 10g |
€1594.20 | 2025-02-14 | |
abcr | AB269399-5g |
2-(4-Methoxy-3-nitrophenyl)acetohydrazide, 95%; . |
944892-06-2 | 95% | 5g |
€859.90 | 2025-02-14 | |
A2B Chem LLC | AI85381-5mg |
2-(4-Methoxy-3-nitrophenyl)acetohydrazide |
944892-06-2 | >95% | 5mg |
$200.00 | 2024-07-18 | |
A2B Chem LLC | AI85381-10g |
2-(4-Methoxy-3-nitrophenyl)acetohydrazide |
944892-06-2 | >95% | 10g |
$1253.00 | 2024-07-18 | |
TRC | M031030-250mg |
2-(4-Methoxy-3-nitrophenyl)acetohydrazide |
944892-06-2 | 250mg |
$ 220.00 | 2022-06-04 | ||
TRC | M031030-500mg |
2-(4-Methoxy-3-nitrophenyl)acetohydrazide |
944892-06-2 | 500mg |
$ 365.00 | 2022-06-04 |
2-(4-methoxy-3-nitrophenyl)acetohydrazide Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Additional information on 2-(4-methoxy-3-nitrophenyl)acetohydrazide
Introduction to 2-(4-methoxy-3-nitrophenyl)acetohydrazide (CAS No. 944892-06-2)
2-(4-methoxy-3-nitrophenyl)acetohydrazide, with the CAS number 944892-06-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxy and nitro group on the phenyl ring, and an acetohydrazide moiety. These functional groups contribute to its diverse chemical properties and potential biological activities.
The molecular formula of 2-(4-methoxy-3-nitrophenyl)acetohydrazide is C10H11N3O3, and its molecular weight is 217.21 g/mol. The compound's structure can be represented as:
C6H4(OCH3)(NO2)CH2C(O)NHNH2
The synthesis of 2-(4-methoxy-3-nitrophenyl)acetohydrazide typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with hydrazine hydrate, followed by acetylation with acetic anhydride. This synthetic route has been well-documented in the literature and is known for its high yield and purity.
In recent years, 2-(4-methoxy-3-nitrophenyl)acetohydrazide has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 2-(4-methoxy-3-nitrophenyl)acetohydrazide exhibits potent anti-inflammatory activity in both in vitro and in vivo models. The study demonstrated that the compound significantly reduced inflammation in LPS-induced RAW 264.7 macrophages and carrageenan-induced paw edema in rats. These findings suggest that 2-(4-methoxy-3-nitrophenyl)acetohydrazide could be a valuable lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-(4-methoxy-3-nitrophenyl)acetohydrazide has also shown promise in cancer research. A 2020 study published in the Cancer Letters journal investigated the anticancer activity of this compound against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The results indicated that 2-(4-methoxy-3-nitrophenyl)acetohydrazide induced significant apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)acetohydrazide in cancer cells is believed to involve the modulation of multiple signaling pathways, including the PI3K/AKT and MAPK pathways. These pathways are known to play crucial roles in cell survival, proliferation, and apoptosis. By targeting these pathways, 2-(4-methoxy-3-nitrophenyl)acetohydrazide can effectively inhibit cancer cell growth and induce cell death.
In addition to its therapeutic applications, 2-(4-methoxy-3-nitrophenyl)acetohydrazide has also been explored for its potential use as a chemical intermediate in the synthesis of other bioactive compounds. Its versatile reactivity makes it a valuable building block for the development of novel pharmaceuticals and materials.
A recent review article in the European Journal of Medicinal Chemistry highlighted the importance of hydrazides as key intermediates in drug discovery. The review discussed several examples where hydrazides, including compounds like 2-(4-methoxy-3-nitrophenyl)acetohydrazide, have been used to synthesize potent bioactive molecules with diverse biological activities.
The safety profile of 2-(4-methoxy-3-nitrophenyl)acetohydrazide) is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further development. However, as with any new drug candidate, comprehensive safety studies are necessary to ensure its long-term safety and efficacy.
In conclusion, 2-(4-methoxy-3-nitrophenyl)acetohydrazide (CAS No. 944892-06-2)) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse chemical properties and biological activities, making it a promising lead compound for the development of new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.
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